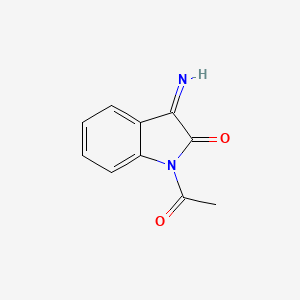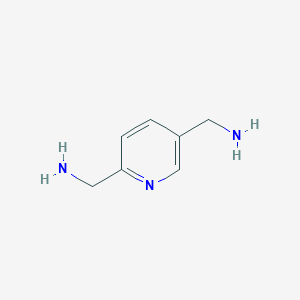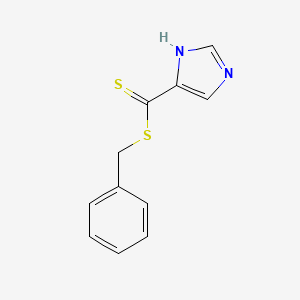
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Métodos De Preparación
The synthesis of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions . Another approach involves the reductive dephosphorylation of 3-(diethylphosphoryloxy)oxindoles using hydroiodic acid . These methods highlight the versatility and adaptability of synthetic strategies for indole derivatives.
Análisis De Reacciones Químicas
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various indole and quinoline derivatives.
Common reagents used in these reactions include hydroiodic acid, methanesulfonic acid, and phenylhydrazine. The major products formed from these reactions are typically oxindoles and other indole derivatives.
Aplicaciones Científicas De Investigación
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one has a broad spectrum of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and receptors, modulating their activity and leading to various biological outcomes.
Comparación Con Compuestos Similares
1-Acetyl-3-imino-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
2H-Indol-2-one:
Indole-3-acetic acid: A plant hormone with a different functional group, highlighting the diversity within the indole family.
1,3-Dihydroindol-2-one: Another closely related compound with variations in its substituents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. The compound’s diverse applications and mechanisms of action underscore its importance in advancing scientific research and industrial applications.
Propiedades
Número CAS |
89204-84-2 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
1-acetyl-3-iminoindol-2-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)12-8-5-3-2-4-7(8)9(11)10(12)14/h2-5,11H,1H3 |
Clave InChI |
IVLCTMNXXDOBCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2C(=N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)


![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)


![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)





